molecular formula C9H6BrNO2 B1292563 6-Bromo-1H-indole-4-carboxylic acid CAS No. 898746-91-3

6-Bromo-1H-indole-4-carboxylic acid

Cat. No. B1292563
M. Wt: 240.05 g/mol
InChI Key: LIXZNRVUWPYCNC-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-4-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their biological activities. Indole derivatives are often synthesized starting from compounds with a halogen group at the desired position on the indole ring . The presence of the bromine atom and the carboxylic acid group on the indole scaffold can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of brominated indole derivatives can involve various strategies. For instance, a novel synthesis of a COX-2 inhibitor involved an alkylation/1,4-addition/elimination/isomerization cascade starting from sulfonamide and bromoketone to produce a chlorinated indole derivative . Although this does not directly describe the synthesis of 6-Bromo-1H-indole-4-carboxylic acid, it provides insight into the complexity of reactions that can be used to synthesize brominated indoles. Another approach for synthesizing dibromoindoles is the regioselective dibromination of methyl indole-3-carboxylate, which can lead to various dibromoindole derivatives . A more specific synthesis of a related compound, 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, was achieved through a regioselective and efficient strategy involving trifluoroacetylated indole driven hydrolysis .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in the case of 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is close to perpendicular . This indicates that the substitution pattern on the indole ring can significantly influence the molecular geometry.

Chemical Reactions Analysis

Brominated indoles can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For example, the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involved the use of bromine and carbon tetrachloride with benzoyl peroxide as a catalyst . The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions, which is a common reaction pathway for the functionalization of indole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-indole-4-carboxylic acid would be influenced by the presence of the bromine atom and the carboxylic acid group. These substituents can affect the compound's solubility, melting point, and reactivity. The bromine atom can increase the density and molecular weight of the compound, while the carboxylic acid group can contribute to the compound's acidity and potential for forming hydrogen bonds, as seen in the crystal structure of related compounds .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are important types of molecules in natural products and drugs . They play a main role in cell biology .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
    • Another example is Vinblastine, which is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
  • Synthesis of New Compounds

    • 6-Bromo-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of new compounds .
    • For instance, it can be used for the preparation of indolylindazoles and indolylpyrazolopyridines as interleukin-2 inducible T cell kinase inhibitors .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Inhibitor of Botulinum Neurotoxin

    • Indole derivatives can be used as inhibitors of botulinum neurotoxin .
  • ITK Inhibitors

    • Indole derivatives can be used as interleukin-2 inducible T cell kinase (ITK) inhibitors .
  • Antibacterial Agents

    • Indole derivatives can be used as antibacterial agents .
  • CB2 Cannabinoid Receptor Ligands

    • Indole derivatives can be used as CB2 cannabinoid receptor ligands .
  • Inhibitors of Hepatitis C Virus NS5B Polymerase

    • Indole derivatives can be used as inhibitors of hepatitis C virus NS5B polymerase .
  • Tryptophan Dioxygenase Inhibitors

    • Indole derivatives can be used as tryptophan dioxygenase inhibitors . These inhibitors can act as potential anticancer immunomodulators .
  • Reactant for Preparation of D-glutamic Acid-based Inhibitors

    • 6-Bromo-1H-indole-4-carboxylic acid can be used as a reactant for the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase .
  • Antioxidant Activity

    • Indole derivatives possess antioxidant activity, which can help in neutralizing harmful free radicals in the body .
  • Anti-inflammatory Activity

    • Indole derivatives have anti-inflammatory properties and can be used in the treatment of various inflammatory conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

Indole derivatives, including 6-Bromo-1H-indole-4-carboxylic acid, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, leading to the investigation of novel methods of synthesis .

properties

IUPAC Name

6-bromo-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXZNRVUWPYCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646571
Record name 6-Bromo-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1H-indole-4-carboxylic acid

CAS RN

898746-91-3
Record name 6-Bromo-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Taylor, AK Padyana, A Abeywardane… - Journal of Medicinal …, 2013 - ACS Publications
… 6-Bromo-1H-indole-4-carboxylic acid methyl ester 21 (3.5 g, 13 mmol) was suspended in tert-butanol (100 mL) and heated to 40 C. Pyridinium tribromide (14 g, 44 mmol) was added …
Number of citations: 27 pubs.acs.org

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